molecular formula C9H16O B2536908 2,2-Dimethylspiro[3.3]heptan-6-ol CAS No. 2378503-51-4

2,2-Dimethylspiro[3.3]heptan-6-ol

Cat. No.: B2536908
CAS No.: 2378503-51-4
M. Wt: 140.226
InChI Key: PBZOJJDZAQMPBA-UHFFFAOYSA-N
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Description

2,2-Dimethylspiro[3.3]heptan-6-ol is a bicyclic organic compound featuring a spirocyclic framework with two fused rings (both seven-membered) and hydroxyl (-OH) and dimethyl (-CH(CH₃)₂) groups at the 6- and 2-positions, respectively. The spiro architecture imposes unique stereoelectronic constraints, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name

2,2-dimethylspiro[3.3]heptan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(2)5-9(6-8)3-7(10)4-9/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZOJJDZAQMPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylspiro[3.3]heptan-6-ol typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diene with a dienophile under high-temperature conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction. This can be done using reagents such as osmium tetroxide or potassium permanganate under controlled conditions.

    Addition of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylspiro[3.3]heptan-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to form a corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

2,2-Dimethylspiro[3.3]heptan-6-ol has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethylspiro[3.3]heptan-6-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The spirocyclic structure may also interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Heteroatom(s) Substituents Molecular Formula Key Features
This compound None -OH (6-position), -CH(CH₃)₂ (2-position) C₉H₁₆O Steric hindrance from dimethyl groups; hydroxyl enhances polarity
2-Oxaspiro[3.3]heptan-6-ol Oxygen -OH (6-position) C₆H₁₀O₂ Ether oxygen enhances solubility; smaller size vs. dimethyl analog
2,2-Difluorospiro[3.3]heptan-6-ol None -OH (6-position), -CF₂ (2-position) C₇H₁₀F₂O Fluorine atoms increase electronegativity and metabolic stability
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol Nitrogen -OH (6-position), -CF₃ C₇H₁₀F₃NO Aza substitution introduces basicity; trifluoromethyl boosts lipophilicity
2-Thiaspiro[3.3]heptan-6-amine hydrochloride Sulfur -NH₂ (6-position), HCl salt C₆H₁₂ClNS Thia substitution increases lipophilicity; amine enables salt formation

Key Observations:

  • Electronic Effects : Fluorinated derivatives (e.g., 2,2-difluoro, 6-trifluoromethyl) exhibit enhanced electronegativity and metabolic stability, making them attractive for pharmaceuticals .
  • Heteroatom Influence: Replacing carbon with oxygen (oxa), nitrogen (aza), or sulfur (thia) alters solubility and reactivity. For example, aza-spiro compounds can act as hydrogen bond donors, while thia analogs may improve membrane permeability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Predicted CCS (Ų) [M+H]+ Solubility (Polar Solvents) Stability Notes
This compound 140.22 Not reported Moderate (due to -OH) Stable under inert conditions
2-Oxaspiro[3.3]heptan-6-ol 130.14 144.1 High (ether oxygen) Sensitive to strong acids/bases
2,2-Difluorospiro[3.3]heptan-6-ol 172.15 144.1* Moderate Fluorine enhances thermal stability
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol 193.16 Not reported Low (CF₃ group) Hydrochloride salt improves crystallinity
2-Thiaspiro[3.3]heptan-6-amine hydrochloride 165.68 Not reported Low (thia, HCl salt) Hygroscopic; requires anhydrous storage

*Collision Cross Section (CCS) data extrapolated from analogous spiro compounds .

Key Observations:

  • Solubility : Oxygen-containing analogs (e.g., 2-Oxaspiro) exhibit higher polarity and solubility in polar solvents compared to dimethyl or fluorinated derivatives .
  • Stability : Fluorinated and dimethyl-substituted compounds demonstrate improved thermal and metabolic stability, critical for pharmaceutical applications .

Biological Activity

2,2-Dimethylspiro[3.3]heptan-6-ol is a spirocyclic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a hydroxyl group, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₈O
  • IUPAC Name : this compound
  • Molecular Weight : 142.24 g/mol

The compound features a spirocyclic arrangement that contributes to its distinctive chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its hydroxyl group, which can form hydrogen bonds with enzymes and receptors. This interaction can influence various biochemical pathways and potentially modulate enzyme activity or receptor signaling.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.

Antioxidant Activity

The compound has demonstrated antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. This property is particularly important in preventing cellular damage associated with aging and various diseases.

Analgesic Effects

Preliminary studies suggest potential analgesic effects of this compound. It may modulate pain pathways by interacting with specific receptors involved in pain perception, although further research is required to elucidate these mechanisms fully.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
  • Antioxidant Activity Assessment :
    • Objective : To assess the free radical scavenging ability.
    • Method : DPPH assay was conducted.
    • Results : The compound exhibited a notable decrease in DPPH radical concentration, demonstrating its potential as an antioxidant agent.

Comparison with Similar Compounds

CompoundStructure TypeBiological Activity
This compoundSpirocyclic AlcoholAntimicrobial, Antioxidant
2,2-Dimethylspiro[3.3]heptaneSpirocyclic HydrocarbonLimited Biological Activity
2,2-Dimethylspiro[3.3]heptan-6-oneSpirocyclic KetoneVaries; less reactive

The presence of the hydroxyl group in this compound enhances its reactivity and biological interactions compared to its ketone counterpart.

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